molecular formula C21H28N4O2S B3006803 N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 2034347-84-5

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide

Cat. No.: B3006803
CAS No.: 2034347-84-5
M. Wt: 400.54
InChI Key: VURSQRXLOOEGOO-UHFFFAOYSA-N
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Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H28N4O2S and its molecular weight is 400.54. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity and Molecular Docking Studies

Pyrazole derivatives have been designed, synthesized, and evaluated for their topoisomerase IIα inhibitory activity and in vitro cytotoxicity against a panel of cancerous cell lines. For instance, a study on ethyl 4-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-6-(pyridin-3-yl)cyclohex-3-enecarboxylates and related compounds demonstrated significant cytotoxicity against HeLa, NCI-H460, and MCF-7 cancer cell lines. Molecular docking studies provided insights into plausible binding modes of these compounds to the topoisomerase IIα protein, suggesting their potential as anticancer agents (Alam et al., 2016).

Catalysis in Organic Synthesis

Pyrazole derivatives have also shown promise in catalysis, specifically in asymmetric transfer hydrogenation of ketones. Studies involving (pyrazolyl)ethyl)pyridine Fe(II) and Ni(II) complexes demonstrated their efficacy in facilitating transfer hydrogenation reactions, underlining the utility of pyrazole derivatives in organic synthesis and their potential role in developing new catalytic processes (Magubane et al., 2017).

Antitumor Properties

Some pyrazole derivatives incorporating the thiophene moiety have been synthesized and evaluated for their antitumor activities. These compounds showed promising activities against hepatocellular carcinoma (HepG2) cell lines, highlighting the potential of pyrazole and thiophene-based derivatives in the development of new antitumor agents (Gomha et al., 2016).

Antioxidant Activity

Coordination complexes constructed from pyrazole-acetamide derivatives have been studied for their antioxidant activity. The research indicated significant antioxidant properties of these compounds, suggesting their potential applications in combating oxidative stress-related diseases (Chkirate et al., 2019).

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2S/c1-15-12-16(2)25(24-15)19(18-9-11-28-14-18)13-23-21(27)20(26)22-10-8-17-6-4-3-5-7-17/h6,9,11-12,14,19H,3-5,7-8,10,13H2,1-2H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURSQRXLOOEGOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)C(=O)NCCC2=CCCCC2)C3=CSC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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